1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione
Description
1'H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione (CAS: 328233-20-1) is a spirocyclic compound featuring a fused furopyridine-dione scaffold. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . Structurally, it integrates a cyclohexane ring spiro-linked to a furo[3,4-c]pyridine system with dual ketone groups at positions 1' and 3. This compound is primarily utilized as a high-purity intermediate (≥97% purity) in organic synthesis, particularly for developing neuroactive and antiviral agents .
Properties
IUPAC Name |
spiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1,1'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-8-1-4-12(5-2-8)10-7-13-6-3-9(10)11(15)16-12/h3,6-7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUGGUAXPLHFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)C3=C(C=CN=C3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627354 | |
| Record name | 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
328233-20-1 | |
| Record name | 1'H,4H-Spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via β-Enamino Imides and Cinnamaldehydes
- A notable method involves the cyclization reaction of β-enamino imides with cinnamaldehydes to form spiro[furo[3,4-c]pyridine]-5,7-diones, which are structurally related to the target compound.
- This approach allows for the efficient construction of the fused heterocyclic system with high regioselectivity.
- The reaction proceeds through a tandem 1,6-addition, cyclopropanation, and rearrangement sequence, enabling the formation of vicinal quaternary carbon centers critical for spirocyclic architecture.
- This method was reported in 2022 in Organic Chemistry Frontiers, demonstrating good yields and functional group tolerance.
Copper-Catalyzed Heteroannulation of Ketoxime Acetates
- Copper(I) cyanide-catalyzed heteroannulation of ketoxime acetates with 2-arylideneindane-1,3-diones has been developed to synthesize spiro[indane-1,3-dione-1-pyrrolines], which share mechanistic similarity with the preparation of spiro-furo-pyridine diones.
- This method involves cleavage of N–O and C–H bonds and formation of new C–C and C–N bonds, efficiently constructing the spirocyclic ring system.
- The strategy exhibits broad substrate scope and high yields, indicating potential applicability to synthesize 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1,4-dione derivatives.
Multi-Component Reactions Involving Phosphine Catalysis
- Triphenylphosphine-catalyzed three-component reactions have been reported for synthesizing spirocyclic indoline derivatives, which share synthetic principles with the target compound.
- These reactions typically involve activated alkynes (e.g., acetylenedicarboxylates), phosphine catalysts, and electrophilic partners to form spirocycles via nucleophilic addition and cyclization.
- The methodology is convenient and provides access to diverse spirocyclic frameworks under mild conditions.
Patent-Described Synthetic Routes
- Patents describing amido compounds with spiro-furo-pyridine cores provide detailed stepwise synthetic routes involving:
- Construction of spiro-furo[3,4-c]pyridine-pyrrolidine intermediates.
- Use of cyclopropylcarbonyl derivatives for functionalization.
- Multi-step synthesis involving protection/deprotection, cyclization, and acylation steps.
- Though focused on pyrrolidine analogs, these procedures offer insights into the preparation of spiro-furo-pyridine diones, including 1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1,4-dione.
Comparative Data Table of Preparation Methods
Detailed Research Findings
- The β-enamino imide and cinnamaldehyde route leverages a domino sequence that efficiently builds the spiro-fused ring with high stereoselectivity, making it suitable for synthesizing the 1,4-dione functionality on the cyclohexane ring.
- The copper-catalyzed heteroannulation provides a robust catalytic system that activates ketoxime acetates and arylidene diones, facilitating spirocycle formation through C–H activation and N–O bond cleavage.
- The triphenylphosphine-catalyzed method is notable for its operational simplicity and ability to tolerate various functional groups, enabling the synthesis of complex spirocyclic frameworks under mild conditions.
- Patent literature reveals the importance of protecting groups and stepwise functionalization to achieve the desired spiro-furo-pyridine dione scaffold with pharmaceutical applications, highlighting the synthetic versatility of this compound class.
Notes on Physical and Chemical Properties Relevant to Preparation
| Property | Value | Notes |
|---|---|---|
| Molecular Formula | C12H11NO3 | Confirmed for target compound |
| Molecular Weight | 217.22 g/mol | Useful for stoichiometric calculations |
| Predicted Boiling Point | 478.0 ± 45.0 °C (predicted) | High thermal stability |
| Density | 1.35 ± 0.1 g/cm³ (predicted) | Relevant for purification |
| pKa | 3.70 ± 0.20 (predicted) | Indicates acidity of functional groups |
These properties influence reaction conditions such as temperature, solvent choice, and purification methods.
Chemical Reactions Analysis
1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
Medicinal Chemistry Applications
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione has been investigated for its pharmacological properties. Its derivatives have shown potential in the following areas:
- Analgesic Activity : Research indicates that derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-diones exhibit significant analgesic effects. In studies where these compounds were evaluated against standard analgesics like morphine and aspirin, some showed comparable efficacy with reduced toxicity profiles .
- Anti-inflammatory Properties : Compounds derived from the spiro structure have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Notably, certain derivatives demonstrated higher selectivity and potency than established anti-inflammatory drugs like celecoxib .
Anti-Cancer Research
The compound's derivatives have also been explored for their anti-cancer properties:
- Cytotoxicity : Multi-component reactions involving cyclohexane-1,3-dione led to the synthesis of new compounds that exhibited cytotoxic effects against various cancer cell lines including A549 (lung cancer) and HT-29 (colon cancer). These compounds showed promising results in inhibiting cell proliferation and targeting specific kinases involved in cancer progression .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain derivatives effectively inhibit c-Met kinase, which is implicated in several malignancies. The presence of electronegative substituents was found to enhance the cytotoxicity of these compounds .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study synthesized a series of pyrrolo derivatives that were more active than aspirin in pain relief tests. The most potent compounds were identified for further development as potential analgesics .
- Another investigation into spiro compounds highlighted their ability to inhibit COX enzymes significantly, suggesting their potential as anti-inflammatory agents with fewer side effects compared to traditional NSAIDs .
- In anti-cancer research, certain synthesized compounds demonstrated substantial inhibition of cell growth across multiple cancer lines, indicating a broad spectrum of activity and potential for further clinical applications .
Mechanism of Action
The mechanism of action of 1’H-spiro[cyclohexane-1,3’-furo[3,4-c]pyridine]-1’,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, resulting in changes in cellular processes such as signal transduction, gene expression, and metabolic regulation
Comparison with Similar Compounds
Spiro-Fluorene Analogs
Example : 1'H-Spiro[fluorene-9,3'-furo[3,4-c]pyridin]-1'-one (Compound 42, 43)
- Structural Difference : Replaces the cyclohexane ring with a fluorene moiety, enhancing aromaticity and rigidity.
- Synthesis : Produced via pyridine intermediate (Procedure B) followed by reduction (Procedure C), yielding 77% for Compound 43 .
- Applications : Investigated as neuropeptide S receptor antagonists, suggesting distinct receptor-binding profiles compared to the cyclohexane-based dione .
Trifluoromethylated Derivatives
Example : Spiro[cyclohexane-1,3’−6’-phenyl-4’-trifluoromethyl-[1H]-furo[3,4-c]pyridine] (3aA)
- Structural Difference : Incorporates a trifluoromethyl (CF₃) group at position 4' and a phenyl substituent at position 6'.
- Synthesis : Cobalt-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles, yielding 0.441 mmol .
- Impact : The CF₃ group enhances metabolic stability and lipophilicity, making it advantageous for drug candidates targeting CNS disorders .
Cerpegin-Derived Diones
Examples :
- 5'-Cyclopropyl-3'H-spiro[cyclohexane-1,1'-furo[3,4-c]pyridine]-3',4'(5'H)-dione Structural Difference: Cyclopropyl substituent at position 5' modifies steric and electronic properties. Yield: 67% via nucleophilic substitution .
- 5'-Methyl and 5'-Isopropyl Derivatives
Carboxylic Acid and Ester Derivatives
Examples :
- Ethyl 1'-oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylate
- 1'-Oxo-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid
Piperidine-Containing Spiro Analogs
Example : Spiro[furo[3,4-c]pyridine-1(3H),4'-piperidin]-3-one hydrochloride (CAS: 475152-33-1)
- Structural Difference : Replaces the cyclohexane ring with a piperidine system and introduces a hydrochloride salt.
- Molecular Formula : C₁₁H₁₂N₂O₂·HCl (240.69 g/mol) .
- Impact : The piperidine ring and salt form enhance water solubility, favoring pharmacokinetic properties in therapeutic agents .
Comparative Data Table
Key Findings and Implications
- Structural Flexibility : The spirocyclic core accommodates diverse substituents (e.g., CF₃, esters, alkyl groups), enabling tailored physicochemical and bioactive properties .
- Synthetic Efficiency : Cobalt-catalyzed cycloadditions and nucleophilic substitutions offer high yields (>60%) for complex spiro derivatives .
- Bioactivity: Substituents like cyclopropyl or trifluoromethyl groups confer specific biological activities (e.g., immunomodulation, CNS targeting), distinguishing them from the parent dione .
Biological Activity
1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-1',4-dione is a complex organic compound characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13NO4, with a molecular weight of approximately 245.25 g/mol. The compound features a distinctive spiro arrangement that contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H13NO4 |
| Molecular Weight | 245.25 g/mol |
| Structure | Spiro compound |
| Functional Groups | Carbonyl, furan |
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. A study highlighted the effectiveness of spiro compounds against various bacterial strains, attributing their activity to the presence of functional groups that interact with microbial cell membranes .
Antiviral Properties
The antiviral potential of this compound has been investigated through in vitro studies. These studies suggest that the compound may inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly processes .
Anticancer Activity
Several derivatives of spiro compounds have shown promise in cancer treatment. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation. In vitro assays demonstrated that these compounds could significantly reduce the viability of various cancer cell lines, including breast and colon cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as an antimicrobial agent.
Study 2: Antiviral Activity
In another investigation focusing on antiviral activity, researchers found that the compound exhibited IC50 values ranging from 10 to 25 µM against influenza virus strains. This suggests a moderate antiviral effect that warrants further exploration for therapeutic applications.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The presence of specific functional groups influences its interaction with biological targets:
| Structural Feature | Biological Activity |
|---|---|
| Spiro arrangement | Enhances binding affinity |
| Carbonyl group | Key role in antimicrobial action |
| Furan moiety | Contributes to antiviral properties |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
